molecular formula C26H21Cl2NO8S B6351141 Fmoc-L-Tyr(SO3DCV)-OH CAS No. 1151854-06-6

Fmoc-L-Tyr(SO3DCV)-OH

Cat. No.: B6351141
CAS No.: 1151854-06-6
M. Wt: 578.4 g/mol
InChI Key: JDNCIOFMCRYUMK-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Tyr(SO3DCV)-OH is a modified amino acid derivative used in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-tyrosine, with a sulfonated side chain. This modification enhances the compound’s stability and solubility, making it a valuable building block in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Tyr(SO3DCV)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Sulfonation of the Side Chain: The phenolic hydroxyl group of tyrosine is sulfonated using a sulfonating agent like chlorosulfonic acid or sulfur trioxide-pyridine complex. The reaction is carried out under controlled conditions to ensure selective sulfonation.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification steps are also scaled up using industrial chromatography systems.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Tyr(SO3DCV)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.

    Coupling Reactions: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds. This is typically achieved using coupling reagents like HBTU or DIC.

    Sulfonation Stability: The sulfonated side chain is stable under acidic and basic conditions, making it suitable for use in various peptide synthesis protocols.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is used for peptide coupling.

Major Products

The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Fmoc-L-Tyr(SO3DCV)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins with specific sequences and functionalities.

    Drug Development: Modified peptides containing this compound are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor agonists/antagonists.

    Bioconjugation: The sulfonated side chain allows for the conjugation of peptides to other biomolecules, such as antibodies or nanoparticles, for targeted drug delivery or diagnostic applications.

    Material Science: this compound is used in the development of functional materials, such as hydrogels and nanomaterials, due to its ability to self-assemble and form stable structures.

Mechanism of Action

The mechanism of action of Fmoc-L-Tyr(SO3DCV)-OH depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during peptide bond formation. The sulfonated side chain enhances the solubility and stability of the peptide, allowing for efficient synthesis and purification.

In drug development, peptides containing this compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonated side chain can also enhance the bioavailability and pharmacokinetic properties of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Tyr(tBu)-OH: This compound contains a tert-butyl (tBu) protecting group on the phenolic hydroxyl group instead of a sulfonated side chain. It is used in peptide synthesis but lacks the enhanced solubility and stability provided by the sulfonated group.

    Fmoc-L-Tyr(PO3H2)-OH:

Uniqueness

Fmoc-L-Tyr(SO3DCV)-OH is unique due to its sulfonated side chain, which enhances the solubility and stability of peptides and proteins. This makes it particularly valuable in applications where these properties are critical, such as in drug development and material science.

Properties

IUPAC Name

(2S)-3-[4-(2,2-dichloroethenoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2NO8S/c27-24(28)15-36-38(33,34)37-17-11-9-16(10-12-17)13-23(25(30)31)29-26(32)35-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22-23H,13-14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNCIOFMCRYUMK-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OS(=O)(=O)OC=C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.